molecular formula C16H22ClN3O2 B1396819 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1211442-89-5

2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B1396819
M. Wt: 323.82 g/mol
InChI Key: YWICPKUTHUYIHQ-UHFFFAOYSA-N
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Description

2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is a pyrimidine derivative . It is used in the synthesis of ribociclib intermediates . Ribociclib is a selective inhibitor of cyclin-dependent kinase (CDK4/6) and is used in the treatment of estrogen receptor-positive (ER+) breast cancer .


Synthesis Analysis

The synthesis of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine has been reported using various methods. A green and simple Cu-catalyzed method was reported for the efficient synthesis of this compound as the key intermediate in the synthetic approaches to pyrrolo[2,3-d]pyrimidine derivatives from 5-bromo-2,4-dichloropyrimidine . Another eco-friendly method was reported using regioselective hydrodechlorination and DMAP catalyzed ester hydrolysis .


Molecular Structure Analysis

The molecular structure of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is complex and contains a pyrrolo[2,3-d]pyrimidine core . This core is present in diverse naturally occurring products and synthesized bioactive compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine include Cu-catalyzed coupling reactions , regioselective hydrodechlorination, and DMAP catalyzed ester hydrolysis .

Scientific Research Applications

Synthesis and Chemical Properties

  • Concise Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives : A method for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, including 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine, was developed using a green and economical Cu-catalyzed approach. This method is key in creating various pyrrolo[2,3-d]pyrimidine derivatives, demonstrating the compound's role in facilitating diverse chemical syntheses (Wang et al., 2017).

  • Pyrrolo[2,3-d]pyrimidines Synthesis from 5-Hydroxypyrrolo[2,3-d]pyrimidines : This research discusses the preparation of various pyrrolo[2,3-d]pyrimidine derivatives, emphasizing the compound's role in generating diverse molecular structures, indicating its significance in organic synthesis (Kim & Santilli, 1969).

Biological and Medicinal Applications

  • Microtubule Targeting Agents : 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine is a key component in synthesizing molecules that target microtubules, bind to the colchicine site on tubulin, and potentially circumvent drug resistance mechanisms. This indicates its relevance in developing new cancer therapies (Gangjee et al., 2010).

  • Xanthine Oxidase Inhibition : Studies on the N-methyl isomers of pyrrolo[2,3-d]pyrimidine derivatives, including compounds derived from 2-chloro-7H-pyrrolo[2,3-d]pyrimidine, have demonstrated inhibitory activity against xanthine oxidase. This highlights its potential use in developing treatments for conditions like gout (Seela et al., 1984).

  • Antiviral Activity : The synthesis of certain derivatives, including 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine analogues, has shown selective inhibitory activities against viruses like HSV1 and HSV2. This underscores the compound's importance in antiviral drug development (Legraverend et al., 1985).

Safety And Hazards

While specific safety and hazards associated with 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine are not mentioned in the search results, it’s important to note that safety precautions should always be taken when handling chemical substances. For instance, wearing fire/flame resistant and impervious clothing is recommended .

Future Directions

The future directions for 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine could involve further structural modifications to improve therapeutic and biological activity . Additionally, the development of more eco-friendly methods for its synthesis could be another area of focus .

properties

IUPAC Name

2-chloro-7-cyclopentyl-6-(diethoxymethyl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O2/c1-3-21-15(22-4-2)13-9-11-10-18-16(17)19-14(11)20(13)12-7-5-6-8-12/h9-10,12,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWICPKUTHUYIHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC2=CN=C(N=C2N1C3CCCC3)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine

Synthesis routes and methods I

Procedure details

To a stirred solution of [2-chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl-amine (7.50 g, 23.3 mmol) in THF (45 mL) is added IN TBAF in THF (100 mL, 116 mmol) at room temperature. The reaction mixture is heated under reflux overnight. After cooling the mixture is partitioned between H2O and dichloromethane. The phases are separated and the aqueous layer is extracted with dichloromethane (×2). The combined organic extracts are dried (MgSO4), filtered and concentrated. The residue is purified by SiO2 chromatography eluting with a gradient of 10% EtOAc/petrol to 30% EtOAc/petrol to give 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine, (5.68 g, 76%). MS (ESI) m/z 324.1 (M+H)+
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of [2-chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl amine (5.21 g, 16 mmol) in THF is added 1M tetra-n-butylammonium fluoride in THF (TBAF) (97 mL, 97 mmol) and heated to 65° C. for 2 hour. Solvent is removed and column is run using heptane/ethyl acetate from 5% to 15% to give 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine (4.26 g, 82%). MS (ESI) m/z 324.5 (M+H)+
Quantity
5.21 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
97 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of [2-chloro-5-(3,3-diethoxy-prop-1-ynyl)-pyrimidin-4-yl]-cyclopentyl-amine (7.50 g, 23.3 mmol) in THF (45 mL) is added 1N TBAF in THF (100 mL, 116 mmol) at room temperature. The reaction mixture is heated under reflux overnight. After cooling the mixture is partitioned between H2O and dichloromethane. The phases are separated and the aqueous layer is extracted with dichloromethane (×2). The combined organic extracts are dried (MgSO4), filtered and concentrated. The residue is purified by SiO2 chromatography eluting with a gradient of 10% EtOAc/petrol to 30% EtOAc/petrol to give 2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine, (5.68 g, 76%). MS (ESI) m/z 324.1 (M+H)+
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine
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2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
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2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine

Citations

For This Compound
2
Citations
L Wang, L Zheng, X Kong, W Zhang… - … Chemistry Letters and …, 2017 - Taylor & Francis
We reported a green and simple Cu-catalyzed method for the efficient synthesis of 2-chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide as the key …
Number of citations: 7 www.tandfonline.com
KJ Barkovich - 2018 - escholarship.org
The complexity of the three-dimensional structures formed by RNA is essential for its function and as a result, a large number of protein co-factors are required to maintain RNA …
Number of citations: 3 escholarship.org

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